3-Vinyltetrahydrothiophene
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Overview
Description
3-Vinyltetrahydrothiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a vinyl group attached to the tetrahydrothiophene ring. Thiophenes are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-vinyltetrahydrothiophene can be achieved through several methods. One common approach involves the reaction of tetrahydrothiophene with acetylene in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the use of vinyl halides and thiolates under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel are commonly employed to facilitate the reaction. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Vinyltetrahydrothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield tetrahydrothiophene derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The vinyl group in this compound can undergo substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), electrophiles (e.g., alkyl halides).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophenes.
Scientific Research Applications
3-Vinyltetrahydrothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-vinyltetrahydrothiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . In materials science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices .
Comparison with Similar Compounds
Thiophene: A simpler analog without the vinyl group, widely used in organic electronics.
Tetrahydrothiophene: The saturated analog of thiophene, used as a solvent and in the synthesis of other sulfur-containing compounds.
3-Vinylthiophene: Similar to 3-vinyltetrahydrothiophene but lacks the saturated ring structure.
Uniqueness: this compound is unique due to its combination of a vinyl group and a saturated thiophene ring. This structure imparts distinct electronic and steric properties, making it valuable in the synthesis of specialized materials and in biological research .
Properties
Molecular Formula |
C6H10S |
---|---|
Molecular Weight |
114.21 g/mol |
IUPAC Name |
3-ethenylthiolane |
InChI |
InChI=1S/C6H10S/c1-2-6-3-4-7-5-6/h2,6H,1,3-5H2 |
InChI Key |
FSGCFQUNIFMCSF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCSC1 |
Origin of Product |
United States |
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